1-ethyl-1-methylpropyl Acrylate
Description
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-methylpentan-3-yl prop-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-8(10)11-9(4,6-2)7-3/h5H,1,6-7H2,2-4H3 |
InChI Key |
VCNYEJFEMXFKTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)OC(=O)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-ethyl-1-methylpropyl acrylate with structurally related acrylates and methacrylates, based on extrapolated data from the evidence and general chemical principles:
Key Findings:
Branching Effects: The 1-ethyl-1-methylpropyl group introduces steric hindrance, reducing polymerization rates compared to linear acrylates like lauryl acrylate .
Functional Group Impact :
- Hydroxypropyl acrylate’s hydroxyl group enables hydrogen bonding, increasing hydrophilicity and adhesion to polar substrates .
- Methacrylates (e.g., 1-methyl-3-piperidyl methacrylate) exhibit higher Tg and rigidity due to the alpha-methyl group .
Safety Profile :
Preparation Methods
Reaction Mechanism and Catalysts
Transesterification involves the exchange of alkoxy groups between an existing acrylate ester (e.g., ethyl acrylate) and 1-ethyl-1-methylpropanol. The reaction follows a nucleophilic acyl substitution mechanism, facilitated by acid or base catalysts.
Base-Catalyzed Pathway :
Alkoxide ions generated from bases like potassium phosphate deprotonate the alcohol, enhancing its nucleophilicity. The alkoxide attacks the carbonyl carbon of the acrylate ester, forming a tetrahedral intermediate that collapses to release the leaving group (e.g., ethanol) and the desired product.
Acid-Catalyzed Pathway :
Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, enabling nucleophilic attack by the alcohol. This method is less common due to side reactions such as polymerization.
Catalytic Systems
Base catalysts like potassium phosphate offer high selectivity (>90%) but require rigorous moisture exclusion. Zirconium-based catalysts provide milder conditions, reducing side reactions but necessitating post-reaction filtration.
Process Optimization
Key parameters include:
-
Molar Ratio : A 4:1 excess of ethyl acrylate to 1-ethyl-1-methylpropanol maximizes conversion.
-
Inhibitors : Hydroquinone monomethyl ether (350–500 ppm) and phenothiazine (50 ppm) suppress radical polymerization.
-
Distillation : Reactive distillation under vacuum (200–300 mbar) removes ethanol, shifting equilibrium toward product formation.
Example Protocol :
-
Charge a reactor with ethyl acrylate (4.46 mol), 1-ethyl-1-methylpropanol (0.45 mol), and zirconium acetylacetonate (4 mol%).
-
Heat to 70°C under 300 mbar vacuum with continuous nitrogen sparging.
-
Reflux unreacted ethyl acrylate using a packed column (reflux ratio 25:1).
-
Terminate after 5 hours (conversion >85%) and isolate via fractional distillation.
Direct Esterification: Acrylic Acid and Branched Alcohols
Sulfuric Acid-Mediated Synthesis
In this method, acrylic acid reacts directly with 1-ethyl-1-methylpropanol under acidic conditions:
Conditions :
Challenges and Mitigation
-
Polymerization : Controlled by adding manganese ions (340 ppm) and phenolic inhibitors (e.g., hydroquinone), improving acrylic acid efficiency by 3.8%.
-
Residue Management : Wiped-film evaporators (300°F initial, 250–270°F final zones) prevent foaming during sulfuric acid recovery.
Enzymatic Synthesis: Green Chemistry Approach
Lipase-Catalyzed Transesterification
Immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free esterification under mild conditions:
-
Temperature : 20–40°C
-
Catalyst Loading : 5–10 wt% enzyme relative to substrates
Advantages :
-
No requirement for toxic inhibitors.
-
High selectivity for primary alcohols over branched isomers.
Limitations :
Comparative Analysis of Preparation Methods
| Parameter | Transesterification | Direct Esterification | Enzymatic Synthesis |
|---|---|---|---|
| Catalyst Cost | Moderate ($50–100/kg) | Low ($10–20/kg for H₂SO₄) | High ($200–500/kg enzyme) |
| Reaction Time | 4–6 hours | 8–12 hours | 24–48 hours |
| Yield | 85–92% | 75–85% | 70–85% |
| Byproducts | Ethanol, oligomers | Sulfuric acid residue, water | None significant |
| Scalability | Industrial (10–100 tons/day) | Industrial (50–200 tons/day) | Lab-scale (<1 kg/day) |
Industrial-Scale Considerations
Purification Techniques
Q & A
Basic Research Questions
Q. What laboratory synthesis methods are recommended for preparing 1-ethyl-1-methylpropyl acrylate?
- Methodological Answer : The compound can be synthesized via esterification of acrylic acid with 1-ethyl-1-methylpropanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:
- Maintaining anhydrous conditions to avoid side reactions (e.g., hydrolysis).
- Using molecular sieves or azeotropic distillation to remove water and shift equilibrium toward ester formation.
- Purification via fractional distillation under reduced pressure to isolate the product from unreacted alcohol or acid.
- Characterization by (e.g., δ 5.8–6.4 ppm for acrylate protons) and GC-MS for purity validation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and identify structural features, such as acrylate double bonds (δ 5.8–6.4 ppm) and alkyl chain environments.
- FT-IR : Peaks at ~1720 cm (C=O stretch) and ~1630 cm (C=C stretch) confirm ester functionality.
- GC-MS : Quantifies purity and detects volatile impurities.
- Cross-validate with elemental analysis (C, H, O) to confirm molecular formula .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods to minimize inhalation exposure.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in airtight containers away from light and peroxides to inhibit premature polymerization.
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize copolymerization kinetics of this compound with styrene or methyl methacrylate?
- Methodological Answer :
- Employ a central composite design to evaluate variables (e.g., initiator concentration, temperature, monomer ratio).
- Use or FT-IR to monitor conversion rates and calculate reactivity ratios (e.g., Fineman-Ross method).
- Analyze thermal stability of copolymers via TGA and correlate with monomer feed ratios to identify optimal compositions .
Q. What strategies resolve contradictions in reported toxicity data for acrylate esters like this compound?
- Methodological Answer :
- Conduct comparative studies using in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
- Reconcile discrepancies by evaluating structural analogs (e.g., ethyl acrylate’s carcinogenicity vs. methyl acrylate’s low risk) and exposure pathways .
- Use computational models (e.g., QSAR) to predict toxicity based on substituent effects and logP values .
Q. How do steric effects from the 1-ethyl-1-methylpropyl group influence polymerization mechanisms?
- Methodological Answer :
- Compare polymerization rates with less hindered acrylates (e.g., methyl acrylate) using dilatometry or DSC.
- Perform DFT calculations to assess steric hindrance’s impact on radical stability during chain propagation.
- Validate with GPC to measure molecular weight distributions and branching frequencies .
Q. What experimental designs are suitable for studying photodegradation pathways of this compound-based polymers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
